molecular formula C12H14ClN3 B14879895 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile

Cat. No.: B14879895
M. Wt: 235.71 g/mol
InChI Key: APTVOLPKMUWYTB-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a chlorophenyl group, and an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Aminomethyl Group: This can be achieved through reductive amination or other amination techniques.

    Attachment of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions.

    Formation of the Acetonitrile Moiety: This can be introduced through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions might target the nitrile group to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving azetidine derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with azetidine rings and chlorophenyl groups can interact with various molecular targets such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)azetidine: Lacks the chlorophenyl and acetonitrile groups.

    2-(4-Chlorophenyl)acetonitrile: Lacks the azetidine and aminomethyl groups.

    Azetidine-1-carboxamide: Contains an azetidine ring but different substituents.

Uniqueness

2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile is unique due to the combination of its structural features, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-[3-(aminomethyl)azetidin-1-yl]-2-(4-chlorophenyl)acetonitrile

InChI

InChI=1S/C12H14ClN3/c13-11-3-1-10(2-4-11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2

InChI Key

APTVOLPKMUWYTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=C(C=C2)Cl)CN

Origin of Product

United States

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